molecular formula C9H10F2N2OS B2630090 3,3-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide CAS No. 2309705-80-2

3,3-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide

Cat. No. B2630090
CAS RN: 2309705-80-2
M. Wt: 232.25
InChI Key: XDSLMOJNYVPXFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule is likely to be planar at the thiazole and cyclobutane rings. The difluoro group could introduce some steric hindrance and possibly influence the overall conformation of the molecule .


Chemical Reactions Analysis

The presence of the difluoro group, the carboxamide group, and the thiazole ring in the molecule suggests that it could participate in a variety of chemical reactions. For example, the difluoro group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .

properties

IUPAC Name

3,3-difluoro-N-(3-methyl-1,2-thiazol-5-yl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2OS/c1-5-2-7(15-13-5)12-8(14)6-3-9(10,11)4-6/h2,6H,3-4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSLMOJNYVPXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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